Monomethyl succinate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMYOQETPMYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044425 | |
| Record name | Monomethyl succinate | |
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Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [Acros Organics MSDS] | |
| Record name | Monomethyl succinate | |
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CAS No. |
3878-55-5 | |
| Record name | Monomethyl succinate | |
| Source | CAS Common Chemistry | |
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| Record name | Monomethyl succinate | |
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| Record name | Monomethyl succinate | |
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| Record name | Butanedioic acid, 1-methyl ester | |
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| Record name | Monomethyl succinate | |
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| Record name | Methyl hydrogen succinate | |
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| Record name | MONOMETHYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2V724S0A | |
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Synthesis and Derivatization Methodologies
Esterification Pathways of Succinic Acid and Anhydride (B1165640)
The synthesis of monomethyl succinate (B1194679) can be approached via two main precursors: succinic acid and succinic anhydride. The direct esterification of succinic acid, a dicarboxylic acid, presents the challenge of controlling selectivity, as the reaction can yield both the desired monoester and the diester, dimethyl succinate. academie-sciences.fracademie-sciences.fr This often necessitates complicated separation processes. academie-sciences.fracademie-sciences.fr In contrast, the alcoholysis of succinic anhydride, which involves the ring-opening of the anhydride with methanol (B129727), is a widely used nucleophilic substitution reaction that offers a more direct and selective route to the monoester. academie-sciences.fracademie-sciences.frchemicalbook.comguidechem.com This method is often preferred due to its acceptable reaction efficiency and ease of control. academie-sciences.fr Traditional preparation methods for monomethyl succinate involve the single-esterification of either succinic acid or succinic anhydride with methanol. google.comchemicalbook.com
Catalytic Esterification with Methanol
Catalysis is central to the efficient synthesis of this compound, influencing reaction rates, yields, and product selectivity. Various catalytic systems have been developed, spanning homogeneous, heterogeneous, and biological catalysts.
The Fischer esterification, a classic acid-catalyzed reaction, is a viable method for producing this compound from succinic acid and methanol. This process typically employs a strong acid catalyst, such as sulfuric acid, to accelerate the reaction. reddit.comgoogle.com The reaction involves the protonation of one of the carboxylic acid groups, enhancing its electrophilicity for nucleophilic attack by methanol.
In processes where succinic acid is derived from a salt (e.g., ammonium (B1175870) succinate) via a double displacement reaction with an acid like sulfuric acid in methanol, the esterification can occur simultaneously. google.com The sulfuric acid acts as both the displacement agent and the esterification catalyst, leading to the formation of a mixture containing succinic acid, this compound, and dimethyl succinate. google.com While effective, a key challenge in Fischer esterification is the purification of the desired monoester from the unreacted succinic acid, the diester byproduct, and the acid catalyst. reddit.com The reversible nature of the reaction also means that removing water as it forms is crucial to drive the equilibrium towards the ester products. reddit.com
Enzymatic catalysis offers a green and highly selective alternative for ester synthesis, operating under mild conditions. chula.ac.th Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are widely employed for their efficacy in catalyzing esterification and transesterification reactions. mdpi.comnih.govrsc.org The use of immobilized CALB, such as Novozym 435, is common in these processes. mdpi.comnih.gov
Research has demonstrated the successful use of immobilized CALB for the esterification of succinic acid with various alcohols. nih.govresearchgate.netresearchgate.net In a study involving the esterification of succinic acid with oleyl alcohol using Novozym 435, a response surface methodology was used to optimize reaction conditions. nih.gov The most significant parameter influencing the synthesis was found to be temperature. nih.gov The study achieved an 85.0% esterification yield under optimized conditions. nih.gov Other studies have used immobilized CALB on acrylic resin to catalyze the esterification of succinic acid with ethanol, noting that the reaction equilibrium is dependent on the concentrations of water and succinic acid, as well as temperature. researchgate.netresearchgate.net The sustainability of the process is enhanced by the easy recovery and reusability of the biocatalyst. lidsen.com
Table 1: Enzymatic Esterification of Succinic Acid and its Derivatives
| Catalyst | Substrates | Key Findings | Reference(s) |
|---|---|---|---|
| Immobilized Candida antarctica Lipase B (Novozym 435) | Succinic acid and oleyl alcohol | Temperature is the most significant parameter. Optimal conditions (41.1°C, 272.8 min, 7.8:1 alcohol:acid ratio) yielded 85.0% esterification. | nih.gov |
| Candida antarctica Lipase B (CALB) immobilized on acrylic resin | Succinic acid and ethanol | The apparent equilibrium constant depends on the molality of water, succinic acid, and temperature. | researchgate.netresearchgate.net |
| Candida antarctica Lipase B (CALB) | Dimethyl succinate and 1,4-butanediol (B3395766) | CALB successfully catalyzes melt polycondensation to form poly(butylene succinate), reducing reaction times from days to hours compared to conventional methods. | mdpi.com |
| Candida antarctica Lipase B (CALB) | Diethyl succinate, 1,4-butanediol, and dimer linoleic diol | Successfully used for the first time to co-polymerize the substrates into a high molecular weight copolyester. | rsc.org |
Heterogeneous catalysts provide significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often lower corrosivity (B1173158) compared to homogeneous acid catalysts. Zinc oxide (ZnO) and montmorillonite (B579905) clays (B1170129) have emerged as effective catalysts for esterification reactions involving succinic acid and its anhydride.
Zinc Oxide (ZnO): ZnO is a low-cost, non-corrosive, and environmentally friendly metal oxide that has been shown to effectively catalyze the esterification of succinic anhydride to dimethyl succinate in methanol. colab.wsresearchgate.net In one study, a 100% yield of dimethyl succinate was achieved at 140 °C after 10 hours. colab.ws The mechanism involves the initial dissolution of ZnO to form a soluble zinc species, which is the active catalyst, followed by its redeposition as ZnO during the reaction. colab.wsresearchgate.net This redeposited ZnO can be recovered and reused multiple times without a significant loss of catalytic activity. colab.wsresearchgate.net
Montmorillonite Clay: Montmorillonite (MMT), a type of layered aluminosilicate, is an effective heterogeneous catalyst for various organic reactions, including esterification. sumerianz.com Its catalytic activity stems from both Brønsted and Lewis acid sites. iaeng.org The properties of MMT can be enhanced by exchanging its native interlayer cations (like Na⁺ or Ca²⁺) with more acidic cations (like Al³⁺, Fe³⁺, or Cr³⁺). sumerianz.comscispace.comripublication.com Studies on the esterification of succinic acid with iso-butanol using cation-exchanged MMT clays demonstrated high conversions. scispace.comripublication.com It was found that trivalent cation-exchanged clays, possessing strong Brønsted acidity, gave the highest ester yields (up to 96%), while divalent cations showed stronger Lewis acidity but resulted in lower yields. sumerianz.com
Table 2: Heterogeneous Catalysis in Succinate Esterification
| Catalyst | Substrates | Reaction Conditions | Yield/Conversion | Reference(s) |
|---|---|---|---|---|
| ZnO | Succinic anhydride and methanol | 140 °C, 10 hours | 100% yield (of dimethyl succinate) | colab.ws |
| Trivalent Cation-Exchanged Montmorillonite (Al³⁺, Fe³⁺, Cr³⁺) | Succinic acid and iso-butanol | Not specified | 96% ester yield | sumerianz.com |
| Divalent Cation-Exchanged Montmorillonite (Zn²⁺, Ni²⁺, Cu²⁺) | Succinic acid and iso-butanol | Not specified | 27% ester yield | sumerianz.com |
| Cation-Exchanged MMT Clays (Al³⁺, Fe³⁺, Cr³⁺, Zn²⁺, Cu²⁺, Ni²⁺) | Succinic acid and iso-butanol | 8 hours | >90% conversion | scispace.comripublication.com |
Immobilizing homogeneous catalysts onto solid supports combines the high activity of the catalyst with the practical benefits of heterogeneous systems, such as easy recovery and prevention of product contamination. academie-sciences.fracademie-sciences.fr One such system involves covalently bonding 4-dimethylaminopyridine (B28879) (DMAP), a highly effective acylation catalyst, to the surface of nonporous nanoscale silicon dioxide. academie-sciences.fracademie-sciences.frresearchgate.net
This immobilized DMAP derivative has been successfully used as a heterogeneous catalyst for the synthesis of monomenthyl succinate from succinic anhydride and menthol (B31143). academie-sciences.fracademie-sciences.frresearchgate.net The nanoscale dimensions of the silicon dioxide support provide a large surface area for catalyst loading. academie-sciences.fracademie-sciences.fr The catalyst demonstrated high activity, reaching 0.148 mol of product per mole of DMAP per hour, and achieved a product yield of 91.78%. academie-sciences.frresearchgate.netresearchgate.net A significant advantage of this system is its stability and reusability; the catalyst was reused for ten cycles without an obvious loss of productivity. academie-sciences.frresearchgate.netresearchgate.net This approach not only simplifies product purification by preventing catalyst contamination but also opens possibilities for continuous production using packed-bed reactors. academie-sciences.frresearchgate.net
Table 3: Performance of Immobilized DMAP on Nanoscale SiO₂ for Succinate Ester Synthesis
| Parameter | Value/Condition | Reference(s) |
|---|---|---|
| Catalyst | 4-dimethylaminopyridine (DMAP) immobilized on nanoscale silicon dioxide | academie-sciences.fracademie-sciences.frresearchgate.net |
| Substrates | Succinic anhydride and menthol | academie-sciences.fr |
| Solvent System | Cyclohexane (B81311)/acetone (B3395972) (3:2, v/v) | academie-sciences.frresearchgate.net |
| Temperature | 50 °C | academie-sciences.fr |
| Stirring Rate | 500 rpm | academie-sciences.fr |
| Reaction Time | 20 hours | academie-sciences.fr |
| Maximum Yield | 91.78% | academie-sciences.frresearchgate.netresearchgate.net |
| Catalyst Activity | 0.148 mol product / (mol DMAP · h) | academie-sciences.frresearchgate.net |
| Reusability | 10 cycles without significant loss of activity | academie-sciences.frresearchgate.netresearchgate.net |
Heterogeneous Catalysis (e.g., ZnO, Montmorillonite Clay)
Alcoholysis of Succinic Anhydride with Methanol
The ring-opening alcoholysis of succinic anhydride with methanol is a direct and highly efficient method for preparing this compound, largely avoiding the formation of the diester byproduct. academie-sciences.fracademie-sciences.fr This reaction is typically carried out by heating a mixture of succinic anhydride and methanol. chemicalbook.comguidechem.com
Several laboratory-scale procedures have been described. One common method involves heating succinic anhydride with a slight excess of dry methanol at reflux until the anhydride dissolves completely, followed by an additional period of reflux. chemicalbook.comguidechem.com After removing the excess methanol under reduced pressure, the this compound product crystallizes upon cooling and can be purified, with reported yields as high as 95-96%. guidechem.com An alternative approach utilizes a static mixer for the initial mono-esterification reaction, followed by processing in a high-gravity reactor, which is reported to be a simple and high-yield process. google.com Interestingly, this single-esterification can also proceed without a catalyst under specific conditions of temperature (70–160 °C) and pressure (0.2–2 MPa). google.com
Table 4: Synthesis of this compound via Alcoholysis of Succinic Anhydride
| Method | Reactants & Conditions | Yield | Reference(s) |
|---|---|---|---|
| Reflux Heating | 400g succinic anhydride, 194ml methanol; refluxed for 1 hour. | 95-96% | guidechem.com |
| Reflux Heating | 80.02g succinic anhydride, 38.9ml dry methanol; refluxed until dissolved (approx. 18 min), then for an additional 25 min. | Not specified, but implied to be high. | chemicalbook.com |
| High-Gravity Reactor | Succinic anhydride and methanol (molar ratio 1:1 to 1:4); mono-esterification in a static mixer, then into reactor. Temp: 70-160°C; Pressure: 0.2-2MPa. | High yield and purity reported. | google.com |
Process Optimization and Yield Enhancement
The optimization of the synthesis of succinate monoesters, such as this compound, is crucial for industrial viability, focusing on maximizing yield and purity while minimizing costs and environmental impact. google.comgoogle.com Research has shown that various reaction parameters significantly influence the outcome of the synthesis.
One method involves reacting succinic anhydride and methanol in a static mixer, followed by processing in a high-gravity reactor where water vapor is introduced. google.com The subsequent cooling and crystallization of the liquid phase material yield this compound. google.com This process is noted for its simple separation method and potential for high product purity and yield. google.com
In the synthesis of a related compound, monomenthyl succinate, process optimization has been extensively studied. Key factors influencing the yield include the amount of catalyst, the solvent system, and the stirring rate. For instance, increasing the catalyst dosage from 5 g/L to 20 g/L significantly improved the yield from 71.4% to 91.52%. academie-sciences.fr However, further increases in catalyst concentration did not lead to a significant change in yield, highlighting an optimal catalyst loading to balance efficiency and cost. academie-sciences.fracademie-sciences.fr The stirring rate also plays a role, with an optimal rate of 500 rpm achieving a yield of 91.55% in one study. academie-sciences.fr
The choice of solvent is another critical factor. A mixed solvent system of cyclohexane and acetone has been successfully used to enhance the synthesis of monomenthyl succinate. academie-sciences.fr Acetone, being highly polar, improves the solubility of succinic anhydride, while the less-polar cyclohexane increases the activity of the catalyst. academie-sciences.fr Studies comparing different solvents have shown that less-polar solvents generally lead to higher yields of the monoester. academie-sciences.frresearchgate.net
Table 1: Effect of Catalyst Dosage on Monomenthyl Succinate Yield academie-sciences.fracademie-sciences.frAn interactive data table showing the relationship between catalyst concentration and product yield.
| Catalyst Dosage (g/L) | Yield (%) |
| 5 | 71.40 |
| 10 | 82.30 |
| 15 | 88.60 |
| 20 | 91.52 |
| 25 | 91.60 |
Catalyst Systems for Alcoholysis
The alcoholysis of succinic anhydride to produce monoesters like this compound can be facilitated by various catalyst systems. While the reaction can proceed without a catalyst, the use of catalysts is often necessary, especially for sterically hindered alcohols. echemi.com
Common catalysts for this transformation include basic organic catalysts such as tertiary amines and 4-dimethylaminopyridine (DMAP). academie-sciences.fracademie-sciences.fr DMAP is a particularly effective nucleophilic catalyst that attacks a carbonyl carbon of succinic anhydride. academie-sciences.fr However, a significant drawback of using free DMAP in homogeneous systems is the difficulty in separating it from the reaction mixture, which can lead to product contamination. academie-sciences.fracademie-sciences.fr
To address this issue, immobilization of the catalyst has emerged as a promising strategy. academie-sciences.fracademie-sciences.fr DMAP has been successfully immobilized on nanoscale silicon dioxide. academie-sciences.frresearchgate.net This heterogeneous catalyst system allows for easy separation and recycling, preventing product contamination and enabling the possibility of continuous production in a packed-bed reactor. academie-sciences.frresearchgate.net The immobilized DMAP derivative has demonstrated high activity, achieving a monomenthyl succinate yield of 91.78%. academie-sciences.frresearchgate.net Furthermore, this immobilized catalyst showed excellent stability and recyclability, maintaining its productivity over multiple uses. academie-sciences.frresearchgate.net
Other catalytic methods include the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and DMAP as a catalyst, and is particularly suitable for alcohols with steric hindrance. echemi.com Additionally, alkali salt bases such as sodium acetate (B1210297), potassium acetate, sodium carbonate, and potassium carbonate have been reported as efficient catalysts for preparing monoalkyl esters from cyclic anhydrides in a solvent-free method. echemi.com
Advanced Synthetic Strategies for this compound Derivatives
This compound serves as a versatile intermediate in more complex organic syntheses, including the construction of intricate molecular frameworks and chiral molecules.
Multi-step Organic Synthesis Applications
This compound is a key starting material in the synthesis of various derivatives. For example, it is a precursor in a novel synthesis method for L-menthyl-N,N-dimethyl succinamide. google.com This multi-step process involves the acylation of L-mono-methyl succinate, followed by esterification and amidation to yield the final product with a purity of 99.0% and a yield of 75.4%. google.com This method is highlighted as an improvement over previous routes that produced more byproducts and had lower yields. google.com
The hydrogenation of dimethyl succinate, a related diester, to produce γ-butyrolactone (GBL) is another important industrial process. rsc.org GBL is a valuable chemical intermediate used in the production of pharmaceuticals and solvents. rsc.org
Asymmetric Synthesis Incorporating this compound
Chiral succinate derivatives are valuable building blocks for the synthesis of potent enzyme inhibitors and other biologically active molecules. google.com Asymmetric synthesis strategies are employed to produce these enantiomerically pure compounds.
One approach involves the asymmetric hydrogenation of 2(E)-alkylidene mono-substituted succinic acid derivatives to produce the corresponding (R)-succinic acid derivatives. google.com This method utilizes rhodium complexed with optically active bisphosphine ligands as a catalyst. google.com
Furthermore, chiral dimethyl 2-methylsuccinate can be synthesized through the asymmetric reduction of the C=C double bond of dimethyl itaconate and its isomers using ene-reductases. researchgate.net This biocatalytic approach offers an efficient route to both (R)- and (S)-enantiomers of the target molecule. researchgate.net The direct coupling of dimenthyl succinate with 1,ω-dihalides also presents a method for the simple asymmetric construction of carbocyclic frameworks. acs.org These advanced synthetic methods underscore the importance of succinate derivatives in modern organic chemistry.
Metabolic and Biological Roles of Monomethyl Succinate
Integration into Central Metabolic Pathways
Relationship to the Tricarboxylic Acid (TCA) Cycle and Succinate (B1194679) Metabolism
Monomethyl succinate is readily converted to succinate within cells. nih.gov Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms. wikipedia.orghmdb.ca The TCA cycle, also known as the Krebs cycle, involves a series of enzymatic reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP, the primary energy currency of the cell. wikipedia.orgontosight.ai
Once formed from this compound, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. wikipedia.orgoup.com This reaction is unique within the TCA cycle as it is directly coupled to the electron transport chain, where FAD (flavin adenine (B156593) dinucleotide) is reduced to FADH2. wikipedia.org The electrons from FADH2 are then transferred to the electron transport chain, contributing to the generation of a proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. wikipedia.org
The metabolism of succinate is intricately linked with other metabolic pathways. For instance, the GABA shunt provides an alternative route for the conversion of alpha-ketoglutarate (B1197944) to succinate, bypassing succinyl-CoA. wikipedia.org
Role as a Precursor to Succinate and ATP Generation
By serving as a cell-permeable precursor to succinate, this compound effectively fuels the TCA cycle, leading to the generation of ATP. ontosight.ainih.gov The oxidation of succinate to fumarate and the subsequent reactions in the TCA cycle result in the production of reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain, ultimately driving oxidative phosphorylation and ATP synthesis. wikipedia.orgdiabetesjournals.org
Research has shown that this compound can stimulate insulin (B600854) release, a process that is dependent on mitochondrial metabolism and energy production. nih.gov This further underscores its role in enhancing cellular energy levels. The ability of this compound to increase ATP levels is a key aspect of its biological effects.
Cellular Signaling and Regulatory Functions
Modulation of Insulin Secretion from Pancreatic Beta-cells
This compound has been identified as a potent stimulator of insulin secretion from pancreatic beta-cells. ebi.ac.uknih.gov This insulinotropic effect has been observed in various studies and is a key area of research into the compound's biological functions. ias.ac.in
The insulin-releasing action of this compound is linked to its metabolism within the pancreatic beta-cells. nih.gov Upon entering the cell, it is hydrolyzed to succinate, which then enters the mitochondria and is metabolized through the TCA cycle. nih.gov This metabolic activation leads to an increase in the ATP/ADP ratio within the cell. portlandpress.com
The elevated ATP/ADP ratio causes the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane. portlandpress.combiologists.com This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell is a critical trigger for the exocytosis of insulin-containing granules. nih.govnih.gov
Studies have shown that the insulin secretory response to this compound is biphasic, similar to the response seen with glucose. nih.gov Furthermore, the effect of this compound on insulin release is dependent on extracellular calcium and can be inhibited by calcium channel blockers. nih.govoup.com The process is also influenced by protein kinase C activation. nih.gov
In addition to its effects on ATP levels and ion channels, this compound has been shown to stimulate phosphoinositide hydrolysis in pancreatic islets. ebi.ac.uknih.gov This process involves the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
| Effect of this compound on Insulin Secretion | Biochemical Mechanism |
| Stimulates insulin release | Increases intracellular ATP/ADP ratio, leading to KATP channel closure, membrane depolarization, and Ca2+ influx. nih.govportlandpress.combiologists.com |
| Induces a biphasic insulin secretory pattern | Similar to glucose-stimulated insulin secretion. nih.gov |
| Potentiates insulin release in response to other stimuli | Primes beta-cells for enhanced secretion. nih.gov |
| Stimulates phosphoinositide hydrolysis | Generates second messengers IP3 and DAG, contributing to the signaling cascade for insulin release. ebi.ac.uknih.govnih.gov |
Mitochondrial Events Underlying Insulinotropic Action
This compound (MMS), an ester of succinic acid, serves as a potent initiator of insulin secretion from pancreatic β-cells. nih.govresearchgate.net Its insulinotropic effects are primarily attributed to its metabolism within the mitochondria, which leads to a cascade of events culminating in insulin release. nih.govebi.ac.uk
When introduced to pancreatic islets, MMS stimulates a biphasic pattern of insulin release, a response that is dependent on the influx of extracellular calcium into the β-cell. nih.govoup.com The mechanism is independent of glucokinase activity but is sensitive to inhibitors of protein kinase C. nih.govoup.com
The core of MMS's action lies in its oxidative metabolism within the mitochondria. nih.govebi.ac.uk It is thought to increase the level of succinyl-CoA and decrease the level of GTP through the succinate thiokinase reaction. researchgate.netebi.ac.uk This alteration in mitochondrial intermediates is a key step. Succinyl-CoA is an activator of glutamate (B1630785) dehydrogenase, and by increasing its concentration, MMS can enhance glutamate oxidation, a process linked to insulin release. researchgate.net
Furthermore, MMS-induced insulin secretion is associated with the hydrolysis of phosphoinositides, leading to the generation of second messengers. nih.govoup.com This suggests that signals originating from the mitochondrial metabolism of MMS activate phospholipase C. oup.com The metabolism of MMS also leads to an increase in the ATP/ADP ratio, which is a critical signal for insulin secretion. portlandpress.com Studies have shown that MMS increases NADH and NADPH levels, with the rise in NADPH and the ATP/ADP ratio occurring more rapidly with MMS compared to glucose. portlandpress.com
Interestingly, while MMS is a potent secretagogue, the sodium salt of succinic acid does not have the same effect, highlighting the importance of the ester form for cell penetration and subsequent mitochondrial metabolism. nih.govoup.com MMS can also prime β-cells, making them more responsive to subsequent glucose stimulation. nih.govoup.com
The comparative effects of MMS and glucose on mitochondrial function reveal both similarities and differences. Both can induce comparable oscillations in intracellular calcium levels and changes in plasma and mitochondrial membrane potentials. portlandpress.com However, the more rapid increase in the ATP/ADP ratio and NADPH levels with MMS suggests a more direct entry into mitochondrial metabolic pathways. portlandpress.com The ability of MMS to stimulate insulin secretion is dependent on its capacity to be metabolized by the β-cell, a concept supported by the observation that its effects are abolished by inhibitors of mitochondrial function. oup.com
The process by which this compound supports respiration in β-cells is thought to be indirect. It may facilitate the export of metabolites to the cytoplasm and consume ATP. Succinate derived from MMS can be converted to succinyl-CoA, which then can be converted back to succinate, generating GTP that supports the conversion of oxaloacetate to phosphoenolpyruvate. researchgate.net
Interactions with Hypoxia-Inducible Factor-1α (HIF-1α)
Succinate, the metabolic product of this compound, plays a significant role in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen conditions (hypoxia). haematologica.orgfrontiersin.orgmdpi.com The accumulation of succinate, which can occur due to mutations in the succinate dehydrogenase (SDH) gene or under hypoxic conditions, leads to the stabilization of HIF-1α. nih.govfrontiersin.org
The primary mechanism of this interaction involves the inhibition of prolyl hydroxylase domain (PHD) enzymes by succinate. haematologica.orgfrontiersin.orgmdpi.com PHDs are responsible for hydroxylating specific proline residues on the HIF-1α subunit, which targets it for degradation by the von Hippel-Lindau (VHL) protein under normal oxygen levels. mdpi.com By competitively inhibiting PHDs, succinate prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes. mdpi.comfrontiersin.org This state is sometimes referred to as "pseudohypoxia" because hypoxic responses are triggered even in the presence of normal oxygen levels. mdpi.com
Succinate can also promote the stabilization of HIF-1α through the induction of reactive oxygen species (ROS). frontiersin.orgmdpi.com Inhibition of SDH has been shown to increase ROS production, which can further contribute to HIF-1α stabilization. mdpi.com This occurs because ROS can oxidize the Fe2+ cofactor of PHDs to Fe3+, thereby limiting their activity. mdpi.com
The stabilization of HIF-1α by succinate has significant implications for inflammatory responses. frontiersin.orgfrontiersin.org In immune cells like macrophages, the accumulation of succinate leads to the stabilization of HIF-1α, which in turn drives the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). haematologica.orgfrontiersin.orgfrontiersin.org This link between succinate metabolism and HIF-1α provides a crucial connection between cellular metabolic state and the inflammatory response.
In the context of diabetes, elevated levels of fatty acids can suppress the accumulation of succinate during hypoxia. nih.gov This leads to decreased stabilization of HIF-1α and a blunted adaptive response to hypoxic conditions. nih.gov Pharmacological inhibition of HIF hydroxylases can restore HIF-1α accumulation and improve functional recovery after ischemic events in diabetic models. nih.gov
Regulation of Immune Cell Function and Inflammatory Responses
Succinate, derived from this compound, is increasingly recognized as a key signaling molecule in the regulation of immune cell function and inflammatory responses. haematologica.orgfrontiersin.org Its effects are multifaceted, influencing a variety of immune cells including macrophages, dendritic cells (DCs), and T cells.
In macrophages, succinate acts as a pro-inflammatory signal. haematologica.orgfrontiersin.org Upon activation by stimuli like lipopolysaccharide (LPS), macrophages undergo a metabolic shift that leads to the accumulation of intracellular succinate. frontiersin.orgfrontiersin.org This accumulation, as previously discussed, stabilizes HIF-1α, promoting the production of the pro-inflammatory cytokine IL-1β. haematologica.orgfrontiersin.orgfrontiersin.org Succinate can also be released into the extracellular space, where it can act on succinate receptor 1 (SUCNR1) to further modulate immune responses. haematologica.orgfrontiersin.org Interestingly, while succinate is produced by pro-inflammatory M1 macrophages, its receptor, SUCNR1, is primarily found on anti-inflammatory M2 macrophages, suggesting a complex regulatory role. frontiersin.org Some studies indicate that the succinate-SUCNR1 axis can also promote anti-inflammatory macrophage polarization. frontiersin.orgmdpi.com Furthermore, dimethyl malonate (DMM), a competitive inhibitor of succinate dehydrogenase (SDH) that leads to succinate accumulation, has been shown to promote M2 macrophage polarization. nih.govresearchgate.net
Extracellular succinate can activate DCs, which are critical antigen-presenting cells. frontiersin.orgfrontiersin.org The binding of succinate to SUCNR1 on DCs triggers intracellular signaling pathways that, in conjunction with other signals like those from Toll-like receptors (TLRs), promote DC maturation and the secretion of pro-inflammatory cytokines. frontiersin.org This enhances their ability to activate T cells and drive inflammatory responses. frontiersin.org
Succinate also directly influences T cell function. High concentrations of succinate, similar to those found in some tumor microenvironments, can suppress the effector functions of both CD4+ and CD8+ T cells, including their ability to degranulate and secrete cytokines like interferon-γ (IFN-γ). nih.gov The mechanism for this suppression involves the uptake of succinate by T cells, which then inhibits mitochondrial glucose oxidation. nih.gov Conversely, other studies have shown that succinate accumulation due to SDH deficiency can promote a pro-inflammatory gene signature in T cells by altering the epigenome. nationwidechildrens.org Succinate can also facilitate the infiltration of CD4+ T cells into tissues and promote their activation, leading to the production of chemokines that can drive fibrosis. nih.govdovepress.com
The dual role of succinate as both a pro- and anti-inflammatory signal highlights the complexity of its immunomodulatory functions, which are dependent on the specific cellular context and microenvironment. haematologica.org
Role in Protein Post-Translational Modifications (e.g., Succinylation)
Succinate, through its conversion to succinyl-CoA, plays a crucial role as a substrate for a post-translational modification known as lysine (B10760008) succinylation. haematologica.orgembopress.orge-enm.org This process involves the addition of a succinyl group to a lysine residue on a protein, which can significantly alter the protein's structure and function. haematologica.orgembopress.org
Lysine succinylation is a widespread modification that can affect a large number of proteins involved in various cellular processes, particularly metabolism. haematologica.orgmagtechjournal.com The addition of the succinyl group introduces a larger structural change compared to other modifications like acetylation and neutralizes the positive charge of the lysine residue, often converting it to a negative charge. haematologica.orgembopress.org This can lead to substantial changes in protein conformation and activity.
The levels of succinylation are regulated by the availability of succinyl-CoA, which is an intermediate in the tricarboxylic acid (TCA) cycle and can also be derived from the catabolism of certain amino acids and fatty acids. magtechjournal.com The reverse reaction, desuccinylation, is catalyzed by sirtuins, particularly SIRT5 in the mitochondria. magtechjournal.com
Succinylation has been shown to regulate the activity of various metabolic enzymes. For instance, SIRT5-mediated desuccinylation can inhibit the activity of the pyruvate (B1213749) dehydrogenase complex and succinate dehydrogenase, thereby affecting mitochondrial respiration. magtechjournal.com
In the context of inflammation and immunity, succinate accumulation is linked to increased protein succinylation, which can regulate the activity of metabolic enzymes and influence cellular function. haematologica.orgfrontiersin.org For example, in the context of influenza virus infection, succinate can induce the succinylation of the viral nucleoprotein, which impairs the formation of viral ribonucleoprotein complexes and inhibits viral replication. embopress.org
The interplay between succinate metabolism, succinyl-CoA levels, and protein succinylation represents a critical mechanism by which the metabolic state of a cell can directly influence protein function and cellular signaling pathways. e-enm.org
Naturally Occurring this compound and Derivatives
Identification in Biological Systems (e.g., Lycium barbarum, Mentha piperita)
This compound has been identified as a naturally occurring compound in certain plant species. researchgate.net Using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), researchers have confirmed the presence of this compound in the fruits of Lycium barbarum (goji berry) and in the leaves of Mentha piperita (peppermint). researchgate.netgoogle.comresearchgate.net
The identification in Mentha piperita and Mentha spicata (spearmint) was confirmed through extractions performed under mild conditions, which ruled out the possibility of it being an artifact of the extraction process. nih.gov The highest levels were found in fresh spearmint leaves. nih.gov
While some sources initially suggested that this compound was not found in nature, subsequent and more sensitive analytical techniques have definitively identified it in these plant extracts. researchgate.netthegoodscentscompany.com The presence of monomenthyl succinate, a derivative of this compound, has also been reported in mint extracts and bay leaf. thegoodscentscompany.com
In addition to these plants, this compound has been reported in Oxalis pes-caprae and Pisum sativum. nih.gov
The discovery of naturally occurring this compound is significant, as this compound and its derivatives are known for their cooling properties without the strong flavor associated with menthol (B31143), making them of interest for various applications. researchgate.net
Biosynthesis Pathways of this compound in Organisms
The precise biosynthetic pathways for this compound in plants like Lycium barbarum and Mentha piperita have not been fully elucidated in the provided search results. However, the presence of its precursors, menthol and succinic acid, in these plants suggests a likely pathway involving esterification. google.com
In Lycium barbarum, both menthol and succinic acid have been identified. google.com Similarly, Mentha piperita is well-known to contain menthol. google.com The formation of monomenthyl succinate, a related derivative, likely occurs through the esterification of menthol with succinic acid. It is plausible that a similar enzymatic esterification process involving methanol (B129727) and succinic acid leads to the formation of this compound.
The biosynthesis of succinate itself is a well-established part of the tricarboxylic acid (TCA) cycle in most organisms, where it is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase. nih.gov Methanol is also a common plant metabolite. The enzymatic machinery to catalyze the esterification of an alcohol (like methanol or menthol) with a carboxylic acid (like succinic acid) is common in plants, often involving acyltransferases.
Further research is needed to isolate and characterize the specific enzymes and detailed pathways responsible for the biosynthesis of this compound in these plant species.
Microbial Utilization and Evolution of this compound as a Carbon Source
While succinate is a central metabolite in microbial metabolism, the ability to utilize its mono-esterified form, this compound, as a primary or sole source of carbon is not a universal trait among bacteria. However, laboratory evolution experiments have demonstrated that microorganisms can rapidly adapt to metabolize this compound, providing a clear model for the evolution of novel metabolic pathways. The primary mechanism for this adaptation involves the hydrolysis of the ester bond to release succinate and methanol, with the former entering directly into central carbon metabolism.
Research Findings from Adaptive Evolution
Detailed studies on Escherichia coli have shown that the bacterium can be evolved to efficiently use this compound as a sole carbon source. In one such study, researchers used a genome-targeting mutator to accelerate the adaptive evolution process. The experiment tracked the ability of E. coli to grow in a minimal medium where this compound was the only available carbon source. researchgate.netoup.com
The progression of this adaptation was measured by the final optical density (OD₆₀₀) of the bacterial cultures over time. The results showed a clear and relatively fast adaptation, with cell densities increasing significantly as the evolution progressed. researchgate.net
Table 1: Evolutionary Trajectory of E. coli on this compound
This table shows the final optical density (OD₆₀₀) of E. coli cultures grown in a minimal medium with 0.2% this compound as the sole carbon source after 14 hours of incubation. It compares the reference (unevolved) strain with clones isolated after the adaptive evolution process. researchgate.net
| Strain | Mean Final Optical Density (OD₆₀₀) | Standard Deviation |
|---|---|---|
| Reference Strain (Unevolved) | ~0.05 | N/A |
| Evolved Clones (Average of 10) | ~0.6 | ~0.05 |
The metabolic pathway enabling this growth is predicated on the enzymatic breakdown of this compound. The proposed mechanism involves uptake of the compound, followed by intracellular hydrolysis into succinate, which can be readily assimilated into the tricarboxylic acid (TCA) cycle, and methanol. ebi.ac.uk The key to the evolution of this trait was not the emergence of a new enzyme, but the upregulation of an existing one. researchgate.net
Genetic Basis of Evolved Utilization
Genetic sequencing of the evolved E. coli clones revealed that the adaptation was primarily due to mutations in the promoter region of a specific gene: ybfF. researchgate.net The ybfF gene encodes a known esterase, confirming that the evolutionary strategy was to increase the production of an enzyme capable of hydrolyzing the this compound ester bond. researchgate.net
All analyzed clones that successfully grew on this compound harbored mutations in this specific regulatory region. researchgate.net This indicates a strong selective pressure and a clear genetic target for this adaptive trait.
Table 2: Mutations Identified in the ybfF Promoter Region of Evolved E. coli Clones
This table lists the specific genetic mutations found in the promoter region of the esterase-encoding gene ybfF in three different clones of E. coli that evolved to utilize this compound. researchgate.net
| Evolved Clone ID | Mutation Description |
|---|---|
| Clone 1 | IS5 insertion at -35 |
| Clone 2 | IS5 insertion at -35 |
| Clone 3 | IS1 insertion at -78 |
The principle of microbial enzymes hydrolyzing succinate esters is well-established. Various microbial lipases, cutinases, and other esterases, such as Alcalase from Bacillus licheniformis, are known to catalyze the hydrolysis of succinate esters. acs.orglidsen.com The adaptive evolution of E. coli on this compound serves as a powerful example of how bacteria can co-opt existing enzymes for novel purposes through regulatory mutations, allowing for the rapid colonization of new metabolic niches.
Analytical Methodologies for Monomethyl Succinate Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in monomethyl succinate (B1194679), which is essential for its unambiguous identification and the assessment of its purity.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For monomethyl succinate, IR analysis is expected to reveal characteristic absorption bands corresponding to its ester and carboxylic acid moieties. Fourier Transform Infrared (FTIR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR) for solid or liquid samples, is a common approach. While specific vapor phase IR data for this compound is not extensively documented in readily available literature, the principles of IR spectroscopy would apply, showing shifts in absorption frequencies due to the gaseous state. The addition of 1-butanol (B46404) to a resin matrix containing a related compound was shown by FT-IR spectroscopy not to cause chemical changes to the resin itself, demonstrating the utility of this technique in compatibility studies.
Key expected IR absorption bands for this compound would include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
A sharp C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.
A sharp C=O stretching band for the ester carbonyl, typically around 1735-1750 cm⁻¹.
C-O stretching bands for both the ester and carboxylic acid groups, appearing in the 1300-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
In a study identifying an antifungal compound from Bacillus velezensis AR1, the purified compound was identified as this compound through the analysis of ¹H and ¹³C NMR, along with heteronuclear multiple bond correlation (HMBC) experiments. researchgate.netresearchgate.net
For this compound, the expected NMR signals are:
¹H NMR:
A singlet for the methyl (CH₃) protons of the ester group.
Two triplets for the methylene (B1212753) (CH₂) protons of the succinate backbone, which would appear as an A₂B₂ system.
A broad singlet for the acidic proton (OH) of the carboxylic acid group, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR:
A signal for the methyl carbon of the ester group.
Two distinct signals for the two methylene carbons of the succinate backbone.
Two signals for the carbonyl carbons of the ester and carboxylic acid groups, which will have slightly different chemical shifts.
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. Tandem mass spectrometry (MS/MS) enhances this by allowing for the fragmentation of a specific parent ion, providing more detailed structural insights.
This compound has been identified in natural extracts, such as mint, using a combination of liquid chromatography and tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The identification was confirmed by comparing the mass spectrometric and chromatographic retention time data of the compound in the extracts with that of an authentic standard. researchgate.net Additionally, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) has been used to study the thermal decomposition of related compounds, with GC-MS being used for the analysis of the pyrolysis products. researchgate.net
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group, the carboxylic acid group, and other characteristic cleavages of the succinate backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from other components in a mixture, which is a critical step for both its purification and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. Several studies have utilized HPLC for the analysis of this compound. For instance, it was used to monitor the synthesis of monomenthyl succinate and to identify the compound in various natural and synthetic samples. researchgate.netacademie-sciences.fr In one method, an antifungal compound from a bacterial culture was purified using HPLC before being identified as this compound by NMR. researchgate.net
A typical HPLC method for this compound might involve:
Column: A reverse-phase column, such as a C18 column. sielc.com
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid group is in its protonated form. sielc.comsielc.com
Detector: A UV detector (as this compound has a chromophore in its carbonyl groups), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). google.com
| Parameter | HPLC Method for a Related Compound (Dimethyl succinylsuccinate) sielc.com |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detector | MS-compatible (with formic acid replacing phosphoric acid) |
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While this compound itself has a relatively low volatility due to the carboxylic acid group, it can be analyzed by GC, often after derivatization to a more volatile ester.
GC-MS has been used to identify this compound in various samples. researchgate.net For example, in the analysis of mint extracts, this compound was identified after esterification with diazomethane (B1218177) to form dimethyl succinate, which is more amenable to GC analysis. nih.gov In another instance, GC-MS was used to analyze the ethyl acetate (B1210297) fraction of an extract from pickled and dried mustard, where this compound was identified as one of the components. researchgate.net
The Occupational Safety and Health Administration (OSHA) has evaluated a method for the analysis of dimethyl succinate in air samples using GC with a flame ionization detector (GC-FID). osha.gov This indicates that the dimethyl ester of succinic acid is well-suited for GC analysis.
| Parameter | GC Method for a Related Compound (Dimethyl Succinate) osha.gov |
| Column | 60-m x 0.32-mm with (0.5 µm df DB-WAX) capillary column |
| Detector | Flame Ionization Detector (FID) |
| Desorption Solvent | 1:99 Dimethyl formamide:Carbon disulfide (DMF:CS₂) |
High-Performance Liquid Chromatography (HPLC)
Advanced Analytical Approaches for Biological Matrices
The detection and quantification of this compound in complex biological matrices, such as blood, plasma, and urine, necessitate the use of highly sensitive and specific analytical methodologies. tandfonline.com Advanced analytical techniques, particularly those coupling chromatographic separation with mass spectrometric detection, have become the methods of choice for accurately characterizing this compound in these challenging sample types. tandfonline.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound. cdc.govnih.gov GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For less volatile compounds like this compound, a derivatization step, such as silylation, is often employed to increase volatility and improve chromatographic performance. researchgate.net LC-MS/MS offers the advantage of analyzing compounds in their native form without the need for derivatization, making it a widely used technique for a variety of small molecules in biological fluids. nih.govphenomenex.com
Research has demonstrated the successful application of these techniques for the identification and quantification of this compound and related compounds in various biological samples. For instance, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been used to identify this compound in natural sources, with identifications confirmed by comparing mass spectrometric and chromatographic retention time data with authentic standards. researchgate.net In metabolomic studies, GC-MS has been effectively used to detect intermediates of the tricarboxylic acid (TCA) cycle, including succinic acid, in biofluids like urine. nih.gov
The selection of the analytical method often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and the need for simultaneous analysis of multiple analytes. For example, LC-MS/MS methods can be optimized to achieve very low limits of quantification, which is crucial when dealing with low-abundance metabolites. researchgate.net The development of robust extraction techniques, such as solid-phase extraction (SPE), further enhances the sensitivity and selectivity of these methods by effectively removing interfering components from the biological matrix prior to analysis. nih.gov
Detailed findings from various research applications are summarized in the interactive data table below, showcasing the versatility and performance of these advanced analytical approaches.
Interactive Data Table: Analytical Methods for Succinate and Related Compounds in Biological Matrices
| Analyte(s) | Analytical Technique | Biological Matrix | Key Findings & Methodological Details |
| Monomethyl fumarate (B1241708) | LC-MS/MS | Human Plasma | Developed a rapid and sensitive method with a linearity range of 5.03-2006.92 ng/mL. Utilized solid-phase extraction for sample cleanup. nih.gov |
| Succinic acid and other TCA cycle intermediates | GC-MS | Non-human Primate Urine and Serum | Successfully detected and quantified several TCA cycle intermediates, noting decreases in citric acid, isocitric acid, succinic acid, cis-aconitic acid, and malic acid after exposure to ionizing radiation. nih.gov |
| Succinic acid, fumarate, 2-hydroxyglutarate | LC-MS/MS | Aqueous Solution, FFPE and Frozen Tissue | Achieved lower limits of quantification (LLOQ) of 0.02 µM for succinate, 0.2 µM for fumarate, and 0.002 µM for 2HG in aqueous solution. researchgate.net |
| Malathion (B1675926) metabolites (including monocarboxylic acid) | GC with various detectors (ECD, NPD, FPD, MS) | Biological Fluids | GC is the principal method for detecting malathion and its metabolites, with the monocarboxylic acid being a primary metabolite. cdc.gov |
| Itaconate, mesaconate, citraconate, and other TCA intermediates | HPLC-MS/MS | Human Whole Blood, Plasma, and Blood Leukocytes | Developed and validated a sensitive assay with LLOQ of 0.098 µM for itaconate and mesaconate, and 0.049 µM for citraconate in 50 µL samples. mdpi.com |
Applications in Advanced Organic Synthesis and Materials Science
Monomethyl Succinate (B1194679) as a Building Block in Complex Molecule Synthesis
The unique structure of monomethyl succinate makes it an important intermediate in the creation of sophisticated molecular architectures for various industries. ontosight.aichemicalbook.com It is frequently employed in multi-step syntheses to construct key fragments of larger, more complex compounds. guidechem.com
This compound is a crucial intermediate in the synthesis of pharmacologically active compounds and their precursors. guidechem.comgoogle.comhuarenscience.com It is utilized in the production of a range of pharmaceuticals, including sedatives, contraceptives, and cancer medications. atamanchemicals.com The compound's reactivity allows for its incorporation into complex molecular frameworks that are central to the activity of these drugs. guidechem.com
One specific application involves a multi-step process to create (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine, an intermediate used in the synthesis of metal complex ligands and pharmaceuticals. guidechem.com The synthesis begins with the acylation of this compound to form mono-methyl succinyl chloride. guidechem.com This is followed by a sequence of reactions, including a Friedel-Crafts reaction, asymmetric reduction, cyclization, and Hoffman degradation, to yield the final cyclopropanamine derivative. guidechem.com
Table 1: Synthetic Pathway to a Pharmaceutical Intermediate Using this compound
| Step | Reactant(s) | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1 | This compound | Acylation | Mono-methyl succinyl chloride | guidechem.com |
| 2 | Mono-methyl succinyl chloride, o-difluorobenzene | Friedel-Crafts reaction | 4-keto-4-(3,4-difluorophenyl)butyric acid methyl ester | guidechem.com |
| 3 | 4-keto-4-(3,4-difluorophenyl)butyric acid methyl ester | Asymmetric reduction | - | guidechem.com |
| 4 | Product from Step 3 | Cyclization reaction | - | guidechem.com |
The utility of this compound extends to the agrochemical sector, where it serves as an intermediate for various agricultural chemicals. ontosight.aihuarenscience.comatamanchemicals.com Its derivatives are explored for their potential as pesticides. ontosight.ai Beyond agrochemicals, it is used in the synthesis of other specialty chemicals, such as plasticizers and plant growth regulators. guidechem.com It has also been identified as a substrate material for producing colored candles that are smokeless and odorless when burned. chemicalbook.comgoogle.com
This compound is a precursor for a variety of biologically active compounds, including those with potential antibacterial, antiviral, and antitumor properties. guidechem.com Research has also identified this compound itself as a naturally occurring antifungal compound. researchgate.net
A study on the culture supernatant of Bacillus velezensis AR1 identified this compound as the active antifungal agent. researchgate.net Its efficacy was tested against several plant pathogenic fungi, demonstrating significant growth inhibition. researchgate.net The minimum inhibitory concentrations (MIC) were determined to be 550 µg/mL for Rhizoctonia solani, 650 µg/mL for Sclerotinia sclerotiorum, and 675 µg/mL for Botrytis cinerea. researchgate.net
Table 2: Antifungal Activity of this compound
| Fungal Species | Growth Inhibition Range (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Rhizoctonia solani | 5.73 - 100 | 550 | researchgate.net |
| Sclerotinia sclerotiorum | 8.75 - 96.67 | 650 | researchgate.net |
Preparation of Agrochemicals and Specialty Chemicals
Polymer Chemistry and Biodegradable Materials Research
This compound and its related diesters are significant in polymer chemistry, particularly in the production of biodegradable polyesters, which are seen as sustainable alternatives to conventional plastics. ontosight.aimdpi.com
Poly(butylene succinate) (PBS) is a biodegradable polymer with excellent mechanical properties and processability. nih.gov It is synthesized from succinic acid and 1,4-butanediol (B3395766). encyclopedia.pub The synthesis is often achieved through a transesterification polymerization process, which typically uses succinic acid esters like dimethyl succinate (DMS) or diethyl succinate (DES) as monomers, reacting them with 1,4-butanediol. encyclopedia.pubrsc.org This method allows for the production of PBS with intermediate to high molecular weights. encyclopedia.pub
The properties of PBS can be modified by creating copolymers. nih.gov For instance, copolymerization with methyl succinic acid can tailor the physical characteristics of the resulting polymer for specific applications. mdpi.com Researchers have also successfully synthesized novel poly(butylene succinate-co-cyclic carbonate)s, further expanding the functional possibilities of PBS-based materials. acs.org These copolymers are created by combining the polycondensation of PBS macromers with the ring-opening polymerization of various cyclic carbonate monomers. acs.org
A greener alternative to traditional petroleum-based synthesis of PBS involves the use of enzymes as catalysts. encyclopedia.pub This bio-based polymerization method offers milder reaction conditions and avoids residual metal catalysts in the final product. encyclopedia.pub Candida antarctica lipase (B570770) B (CALB) is the most commonly used enzyme for synthesizing PBS from succinate esters and 1,4-butanediol. encyclopedia.pubrsc.orgmdpi.com
Enzymatic polymerization can be performed in a solvent or as a solvent-free melt polycondensation. mdpi.comresearchgate.net The reaction temperature is a critical factor, generally kept below 100°C, with reaction times often around 24 hours. encyclopedia.pubmdpi.com While this method can produce PBS with a narrow dispersity index, the molecular weights achieved are sometimes lower than those from conventional polymerization. mdpi.com However, research into optimizing these enzymatic strategies is ongoing. For example, studies have shown that increasing the reaction temperature from 70°C to 80°C in a solution polycondensation of dimethyl succinate and 1,4-butanediol can enhance the resulting molecular weight of the PBS. mdpi.com A two-stage process combining enzymatic prepolymerization with a subsequent bulk post-polymerization (solid-state polymerization) has also been explored to upgrade the molecular weight and thermal properties of the polymer. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine |
| 1,4-butanediol |
| 4-keto-4-(3,4-difluorophenyl)butyric acid methyl ester |
| Bacillus velezensis |
| Botrytis cinerea |
| Candida antarctica lipase B (CALB) |
| Diethyl succinate (DES) |
| Dimethyl succinate (DMS) |
| Metal complex ligands |
| Methyl succinic acid |
| Mono-methyl succinyl chloride |
| This compound |
| o-difluorobenzene |
| Poly(butylene succinate) (PBS) |
| Poly(butylene succinate-co-cyclic carbonate)s |
| Rhizoctonia solani |
| Sclerotinia sclerotiorum |
Theoretical and Computational Studies of Monomethyl Succinate
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of monomethyl succinate's carbon backbone allows it to adopt several different three-dimensional shapes, or conformations. Computational methods are crucial for identifying these stable conformations and understanding their relative energies and populations in different environments.
Detailed conformational analyses have been performed, often in conjunction with studies of the closely related succinic acid and its monoanion. researchgate.netacs.org For succinate (B1194679) systems, a key conformational feature is the rotation around the central C-C bond, leading to gauche and trans (or anti) conformers. researchgate.net In the solid state, crystal structure analysis has revealed that this compound exists in a "folded" conformation in its known polymorphic forms. rsc.orgucl.ac.uk This preference for folded or gauche structures is a significant finding, as it is influenced by subtle intramolecular interactions. Studies on the succinate monoanion suggest that intramolecular hydrogen bonding plays a critical role in stabilizing these compact conformations. researchgate.netacs.org
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound in solution over time. By simulating the movements of the molecule and its interactions with solvent molecules, researchers can understand its dynamic behavior. For instance, unbiased MD simulations coupled with Markov State Models (MSM) have been used to calculate the probabilities of different conformers existing in solution. rsc.org These computational techniques can identify distinct conformational families and the energetic barriers between them. A cluster analysis based on crystal structures of related hemisuccinates from the Cambridge Structural Database (CSD) identified eight different conformational families, broadly categorized as planar and folded. rsc.org
Table 1: Conformational Families of Succinate Esters from dSNAP Cluster Analysis rsc.org
| Cluster Color | Conformation Type |
|---|---|
| Red | Planar |
| Yellow | Planar |
| Green | Planar |
| Cyan | Planar |
| Blue | Folded |
| Magenta | Folded |
This table is based on a general analysis of hemi-succinate structures and is illustrative of the types of conformations studied for molecules like this compound.
Computational studies on the related dimethyl succinate have also provided insights into solvation and interfacial behavior. nih.govresearchgate.netacs.org These simulations use methods like the potential of mean force to calculate solvation free energies and have shown a tendency for these molecules to accumulate at aqueous interfaces, a phenomenon driven primarily by electrostatic interactions. nih.govresearchgate.netacs.org
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations offer a detailed description of a molecule's electronic structure, which is fundamental to understanding its stability, properties, and chemical reactivity. researchgate.net Methods such as ab initio molecular orbital theory and density functional theory (DFT) are used to find optimized molecular geometries and calculate the relative energies of different conformers. acs.org
For the succinate monoanion, a close analogue to this compound, ab initio calculations at the MP2/6-311+G** level have shown that the lowest energy conformer possesses an internal hydrogen bond. acs.org This structure was found to be approximately 15 kcal/mol more stable than any alternative conformation, highlighting the dominant role of this non-covalent interaction in determining the molecule's preferred shape in the gas phase. acs.org Similar QM calculations on dimethyl succinate have explored the "folding of methylene (B1212753) units," a tendency to adopt gauche conformations when an aliphatic chain is situated between two carbonyl groups. nih.gov
These computational methods are also employed to elucidate the stability of different isomers and the nature of chemical bonds. arabjchem.org Techniques like Natural Population Analysis (NPA) and Atoms in Molecules (AIM) can be derived from the QM wavefunction to analyze charge distribution and identify non-covalent interactions, such as hydrogen bonds, that stabilize particular structures. arabjchem.org The reactivity of a molecule is governed by its electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO), which can be accurately calculated using quantum chemistry. riken.jp
Table 2: Summary of Key Findings from Quantum Mechanical Calculations on Succinate Systems
| System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Succinic Acid Monoanion | Ab initio (MP2/6-311+G**) | The lowest energy conformer (Ecgs) is stabilized by an internal hydrogen bond, making it ~15 kcal/mol more stable than other forms. | acs.org |
| Dimethyl Succinate | Ab initio (HF/6-31G(d), MP2/6-31G(d)) | The lowest energy conformation in the gas phase is TTGTT, demonstrating the "folding" of methylene units. | nih.gov |
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling is instrumental in mapping the detailed step-by-step pathways of chemical reactions involving this compound. This includes its formation and its subsequent conversion into other valuable chemicals.
The formation of this compound can occur through several routes, such as the acid-catalyzed esterification of succinic acid with methanol (B129727) or the reaction of succinic anhydride (B1165640) with methanol. rsc.orggoogle.com Computational models can simulate these reaction mechanisms to understand the energetics of transition states and intermediates.
This compound is also a known product of the atmospheric degradation of dimethyl succinate. dtic.mil The reaction is initiated by a hydroxyl radical (OH), which abstracts a hydrogen atom from the dimethyl succinate molecule. The resulting radical then reacts with oxygen and nitrogen oxides in the atmosphere. Modeling of this process helps predict the products and their atmospheric fate. dtic.mil
Furthermore, the catalytic hydrogenation of succinate esters like dimethyl succinate to produce chemicals such as γ-butyrolactone (GBL) and 1,4-butanediol (B3395766) (BDO) has been the subject of kinetic modeling. researchgate.netrsc.org These models are built upon experimental data and are used to understand the reaction network, which can involve multiple parallel and sequential reactions. researchgate.netrsc.org For example, in the hydrogenation of dimethyl succinate (DMS), kinetic models have been developed that consider the dissociative adsorption of hydrogen on the catalyst surface and the stepwise conversion of DMS to GBL and then to BDO, including the formation of intermediate products. rsc.org These models are essential for optimizing reaction conditions and catalyst design. rsc.orgresearchgate.net
Table 3: Proposed Atmospheric Reaction Mechanism Involving Succinate Esters dtic.mil
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | Dimethyl Succinate + OH• | DMS Radical + H₂O | Hydrogen abstraction by hydroxyl radical. |
This table illustrates how this compound can be a product in a complex reaction network, the understanding of which is aided by computational modeling.
Environmental and Industrial Research Aspects
Biorefinery Concepts and Sustainable Production from Biomass
The transition from a petroleum-based economy to one founded on renewable resources is a central goal of modern industrial chemistry. In this context, biorefineries, which are analogous to traditional petroleum refineries, are facilities that convert biomass into a range of valuable products, including fuels, chemicals, and energy. wur.nlieabioenergy.com Monomethyl succinate (B1194679) is positioned as a key chemical intermediate within these emerging biorefinery frameworks.
The production of monomethyl succinate in a biorefinery setting typically begins with the fermentation of sugars derived from biomass. nih.gov Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste, is a particularly promising feedstock due to its abundance and non-competition with food crops. wur.nlnih.gov The process involves several key stages:
Pretreatment: The complex structure of lignocellulosic biomass must first be broken down to make the cellulose (B213188) and hemicellulose components accessible for subsequent processing. nih.gov
Hydrolysis: Enzymes or acids are used to hydrolyze the cellulose and hemicellulose into fermentable sugars like glucose and xylose. nih.gov
Fermentation: Microorganisms, such as genetically engineered Escherichia coli or Actinobacillus succinogenes, are employed to ferment these sugars into succinic acid. nih.govmdpi.com
Esterification: The resulting succinic acid is then esterified with methanol (B129727) to produce this compound. ontosight.ai
The integration of these steps within a biorefinery allows for the creation of a sustainable production pipeline for this compound and its derivatives. For instance, some companies have already commercialized the production of succinic acid via the fermentation of glucose, which can then be converted to succinate esters like this compound. nih.gov These esters are valuable precursors for a variety of other chemicals, including 1,4-butanediol (B3395766), tetrahydrofuran, and γ-butyrolactone. nih.govfraunhofer.de
Interactive Data Table: Examples of Biorefinery Feedstocks for Succinic Acid Production
| Feedstock | Microorganism | Succinic Acid Yield/Titer | Reference |
| Sugarcane Bagasse | Actinobacillus succinogenes | 33.2 g/L titer, 0.58 g/g yield | nih.gov |
| Corncob | Not Specified | Not Specified | nih.gov |
| Cassava Root | Not Specified | Not Specified | nih.gov |
| Oil Palm Empty Fruit Bunch | Not Specified | 65.2 g/L production, 0.65 g/g yield | nih.gov |
| Durian Shell Hydrolysate | Actinobacillus succinogenes | 49.0% and 63.0% yields | nih.gov |
| Napier Grass Hydrolysate | Actinobacillus succinogenes | 0.58 g/g yield | researchgate.net |
Waste Valorization for this compound Production
The concept of a circular economy, where waste is minimized and resources are reused, is a driving force behind innovative chemical production strategies. The synthesis of this compound from various waste streams is a prime example of waste valorization.
Agri-food waste, in particular, represents a significant and largely untapped resource for the production of bio-based chemicals. mdpi.compreprints.org Grape pomace and stalks, for instance, have been successfully converted into succinic acid, which can then be esterified to this compound. researchgate.net This process not only provides a sustainable route to a valuable chemical but also addresses the issue of waste disposal in the wine industry. researchgate.net Similarly, other agricultural residues and industrial byproducts are being explored as potential feedstocks. osti.govworldwidejournals.com
The production of succinic acid from waste biomass typically involves fermentation processes that can utilize a mix of sugars derived from the waste material. nih.govfrontiersin.org Research has demonstrated the feasibility of using hydrolysates from various waste biomass sources for succinic acid fermentation. nih.gov The resulting succinic acid can then be purified and converted to this compound.
Interactive Data Table: Research on Waste Valorization for Succinic Acid Production
| Waste Stream | Key Research Finding | Reference |
| Grape Pomace and Stalks | Successfully converted to succinate at a concentration of 40.2 g/L. | researchgate.net |
| Sugarcane Bagasse | Fermentable sugar yields of up to 88.7% achieved after alkali treatment and enzymatic hydrolysis. | nih.gov |
| Durian Shells | Hydrolysis products used as a carbon source for succinic acid production with yields of 49.0% and 63.0%. | nih.gov |
| Oil Palm Empty Fruit Bunch | Pretreatment with inorganic salts led to a succinic acid production of 65.2 g/L. | nih.gov |
| Industrial Waste Gas (Ethylene Oxide Off-gas) | Used as a CO2 source for succinic acid production by E. coli, achieving a titer of 68.12 g/L. | mdpi.com |
Carbon Sequestration Benefits in Succinate Production
The production of succinic acid through biological fermentation offers significant environmental advantages, most notably in the context of carbon sequestration. During the anaerobic fermentation process to produce succinic acid, one mole of carbon dioxide (CO₂) is assimilated for every mole of succinic acid synthesized. nih.govfrontiersin.orgfrontiersin.org This metabolic pathway effectively captures and utilizes CO₂, a major greenhouse gas, transforming it into a valuable chemical building block.
Furthermore, research is ongoing to improve the efficiency of CO₂ utilization in these fermentation processes. mdpi.commdpi.com Strategies such as using industrial off-gases rich in CO₂ as a feedstock for fermentation are being explored to further enhance the carbon capture and utilization potential of succinate production. mdpi.com This approach not only reduces the cost of the CO₂ input but also provides a direct pathway for mitigating industrial greenhouse gas emissions. mdpi.com
Q & A
Basic: What are the best practices for synthesizing and characterizing monomethyl succinate in laboratory settings?
Methodological Answer:
Synthesis of this compound requires precise stoichiometric control of succinic acid and methanol under acid catalysis. Post-reaction, purification via fractional distillation or recrystallization is critical to isolate the ester. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., δ~3.6 ppm for the methoxy group) and high-performance liquid chromatography (HPLC) for purity assessment. Thermogravimetric analysis (TGA) can validate thermal stability. Ensure adherence to IUPAC nomenclature and report all physical-chemical properties (e.g., melting point, solubility) .
Basic: How can researchers design a hypothesis-driven study to investigate this compound’s role in mitochondrial bioenergetics?
Methodological Answer:
Begin by defining the mitochondrial process of interest (e.g., electron transport chain efficiency). Use protocols like the SUITbrowser framework to design experiments assessing oxygen consumption rates (OCR) in the presence of this compound. Include controls with succinate alone to isolate the ester’s effects. Validate mitochondrial membrane integrity via cytochrome c release assays and measure ATP yield under varying concentrations. Statistical rigor requires triplicate measurements and ANOVA for comparative analysis .
Advanced: How can computational tools like BATMOMA optimize microbial strains for enhanced this compound production?
Methodological Answer:
BATMOMA (Bat Algorithm and Minimization of Metabolic Adjustment) integrates flux balance analysis (FBA) with evolutionary algorithms to predict gene knockouts that maximize succinate flux. For this compound, target genes such as fum (fumarase) and zwf (glucose-6-phosphate dehydrogenase) to redirect metabolic pathways. Validate in silico predictions with chemostat cultures, monitoring growth rates (e.g., μ = 0.4352 h⁻¹) and titers via LC-MS. Compare results with previous knockout strategies (e.g., ldhA deletion) to assess robustness .
Advanced: What experimental strategies ensure reproducibility in studies involving this compound as a nonnative carbon source?
Methodological Answer:
Adopt synthesis-prepared research principles: publish raw growth curves, metabolite profiling data, and strain genetic metadata in repositories like GenBank or Figshare. For evolutionary adaptation studies (e.g., microbial growth on this compound), document glycerol supplementation levels, transfer intervals, and selection pressures. Use platforms like Protocols.io to share step-by-step methodologies. Cross-validate findings with independent labs using standardized media compositions (e.g., M9 minimal medium) .
Basic: How should researchers structure a literature review to identify knowledge gaps in this compound applications?
Methodological Answer:
Systematically search databases (PubMed, Web of Science) using keywords: "this compound," "ester metabolism," "mitochondrial substrates." Filter for studies reporting growth yields, enzymatic kinetics, or toxicity thresholds. Use PRISMA flow diagrams to track inclusion/exclusion criteria. Highlight discrepancies, such as conflicting reports on its efficiency versus succinate in ATP synthesis. Annotate gaps (e.g., limited data on eukaryotic models) as potential research avenues .
Advanced: What statistical approaches resolve contradictions in dose-response studies of this compound’s metabolic effects?
Methodological Answer:
Employ meta-regression to analyze heterogeneity across studies. For example, if Study A reports IC₅₀ = 10 mM and Study B reports IC₅₀ = 25 mM, assess covariates like cell type (prokaryotic vs. mammalian) or assay duration. Use sensitivity analysis to exclude outliers and Bayesian hierarchical models to pool data. Validate with dose-response curves (4-parameter logistic model) and report 95% confidence intervals .
Basic: How to formulate a research question on this compound’s potential as a metabolic tracer?
Methodological Answer: Define variables: independent (tracer concentration), dependent (isotopic enrichment in TCA cycle intermediates). Contextualize with prior work, e.g., ¹³C-labeled succinate studies. Example question: “Does this compound incorporation into hepatic cells alter ¹³C-glutamate labeling kinetics compared to succinate?” Use stable isotope-resolved metabolomics (SIRM) and hypothesis testing (t-tests for enrichment ratios) .
Advanced: What interdisciplinary methods integrate omics data to elucidate this compound degradation pathways?
Methodological Answer:
Combine transcriptomics (RNA-seq) to identify upregulated genes (e.g., esterases) during this compound utilization with proteomics (LC-MS/MS) to quantify enzyme abundance. Validate via CRISPRi knockdown of candidate genes (e.g., mesA). Use fluxomics (¹³C metabolic flux analysis) to map carbon routing. Integrate datasets in platforms like Escher-Tools for pathway visualization .
Basic: How to present this compound-related data in manuscripts to meet journal standards?
Methodological Answer:
In the Methods section, detail synthesis protocols, strain genotypes, and culture conditions. In Results, separate raw data (e.g., OD₆₀₀ measurements) from processed data (growth rates, ANOVA tables). Use line graphs for time-course experiments and bar charts for comparative titers. Adhere to reporting standards (e.g., MIBBI for metabolomics) and deposit spectra in public repositories .
Advanced: How can researchers address ethical and reproducibility challenges in animal studies testing this compound toxicity?
Methodological Answer:
Follow ARRIVE guidelines for experimental design: specify animal strain, sample size justification (power analysis), and randomization methods. Include positive controls (e.g., sodium arsenite) and negative controls (vehicle-only groups). Publish raw histopathology images and serum metabolomics data in FAIR-compliant repositories. Obtain ethics approval (IACUC) and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
